AZD2461

Catalog No.
S548569
CAS No.
1174043-16-3
M.F
C22H22FN3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD2461

CAS Number

1174043-16-3

Product Name

AZD2461

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2461; AZD-2461; AZD 2461.

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Description

The exact mass of the compound 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one is 395.16452 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD2461 is a potent inhibitor of poly(ADP-ribose) polymerases 1 and 2, enzymes that play critical roles in DNA repair mechanisms. It was developed as a next-generation therapeutic agent to address the limitations of its predecessor, olaparib, particularly in the context of drug resistance associated with overexpression of P-glycoprotein. AZD2461 exhibits a unique chemical structure that allows it to maintain efficacy against tumors resistant to olaparib, making it a promising candidate for cancer therapy .

There is no scientific literature available on the specific mechanism of action of 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Given its structural similarity to known PARP (Poly(ADP-ribose) polymerase) inhibitors, it is possible that this compound might interact with these enzymes in a similar way. However, further research is needed to confirm this hypothesis [].

Due to the lack of specific data on 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one, it is advisable to handle it with caution and assume similar properties to other aromatic compounds. This may include:

  • Potential skin and eye irritation
  • Potential respiratory tract irritation if inhaled as dust

Phthalazin-1(2H)-one derivatives have been investigated for their inhibitory properties against various enzymes. One well-studied example is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms []. The structural similarity of compound X to known PARP inhibitors suggests a possibility that it could be explored for similar applications. However, further research is needed to confirm this hypothesis.

Intermediate for Synthesis:

Further Research Needed:

Currently, there is a lack of scientific literature on the specific properties and applications of compound X. Future research efforts could focus on:

  • Synthesis and characterization: Developing efficient synthetic routes for compound X and characterizing its physical and chemical properties.
  • Biological evaluation: Investigating the potential biological activities of compound X, such as enzyme inhibition or receptor binding.
  • Structure-activity relationship (SAR) studies: Understanding how modifications to the molecule's structure affect its biological properties.
, primarily focusing on the formation of the phthalazinone core. The initial steps include treating hydroxyl amines with sodium hydride followed by alkylation in dimethylformamide. Subsequent deprotection and coupling reactions yield the final compound. Notably, AZD2461 can also be radiolabeled for imaging studies using copper-mediated fluorodeboronation techniques, which enhance its utility in both therapeutic and diagnostic applications .

AZD2461 demonstrates significant biological activity, particularly in inhibiting DNA single-strand break repair. Its potency is comparable to that of olaparib, with IC50 values of 5 nmol/L for poly(ADP-ribose) polymerase 1 and 2. In vitro studies indicate that AZD2461 effectively induces DNA damage and increases reactive oxygen species levels in cancer cells, leading to reduced cell proliferation. Additionally, it has shown efficacy against olaparib-resistant tumors, highlighting its potential as a second-line treatment option .

The synthesis of AZD2461 can be summarized in the following steps:

  • Formation of Hydroxyl Amines: Hydroxyl amines are treated with sodium hydride.
  • Alkylation: The reaction mixture is then alkylated using specific reagents.
  • Deprotection: Boc-deprotection is performed to yield free amine intermediates.
  • Coupling Reaction: Final coupling reactions are conducted under controlled conditions to produce AZD2461.
  • Radiolabeling: For imaging applications, AZD2461 can be radiolabeled using copper-mediated methods involving fluorodeboronation .

AZD2461's primary application lies in oncology, particularly as a treatment for cancers characterized by deficiencies in DNA repair mechanisms. Its ability to inhibit poly(ADP-ribose) polymerases makes it suitable for combination therapies with other chemotherapeutic agents. Additionally, its potential as a diagnostic tool through radiolabeling allows for non-invasive imaging of tumors .

Studies have demonstrated that AZD2461 interacts effectively with various cellular pathways involved in DNA repair and apoptosis. Its interaction with poly(ADP-ribose) polymerases leads to the accumulation of DNA damage markers, such as γH2AX foci, indicating its role in enhancing the efficacy of other treatments like radiation therapy. Furthermore, AZD2461's pharmacokinetic profile suggests lower toxicity compared to olaparib when combined with chemotherapy .

AZD2461 shares structural similarities with several other compounds within the category of poly(ADP-ribose) polymerase inhibitors. Here are some notable comparisons:

Compound NameStructure TypePARP Inhibition PotencyUnique Features
OlaparibPhthalazinoneIC50: 5 nmol/LFirst approved PARP inhibitor; higher substrate affinity for P-glycoprotein
TalazoparibBenzamideIC50: 0.7 nmol/LHigher potency against PARP-1; designed for greater selectivity
NiraparibBenzamideIC50: 0.6 nmol/LDeveloped for oral administration; effective in BRCA-mutated cancers

AZD2461 is unique due to its reduced interaction with drug transporters like P-glycoprotein, which may lead to improved therapeutic outcomes in resistant cancer types compared to olaparib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.16451973 g/mol

Monoisotopic Mass

395.16451973 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K288XF5XJ

Wikipedia

AZD2461

Dates

Modify: 2023-08-15
1: 1: Jaspers JE, Kersbergen A, Boon U, Sol W, van Deemter L, Zander SA, Drost R, Wientjens E, Ji J, Aly A, Doroshow JH, Cranston A, Martin NM, Lau A, O'Connor MJ, Ganesan S, Borst P, Jonkers J, Rottenberg S. Loss of 53BP1 causes PARP inhibitor  resistance in Brca1-mutated mouse mammary tumors. Cancer Discov. 2013 Jan;3(1):68-81. doi: 10.1158/2159-8290.CD-12-0049. Epub 2012 Oct 25. PubMed PMID: 23103855.

Explore Compound Types